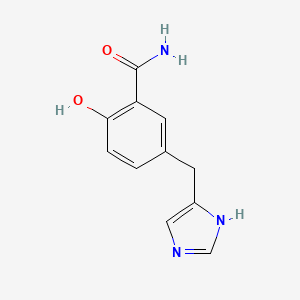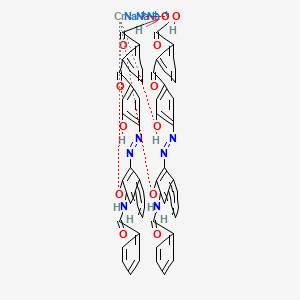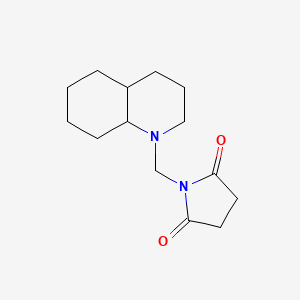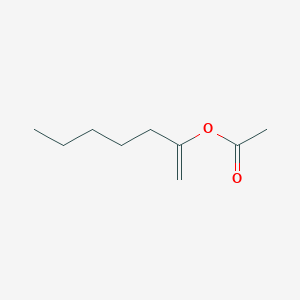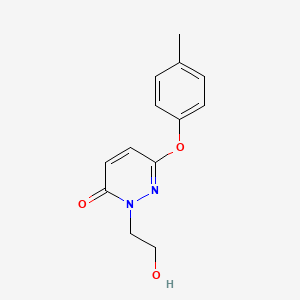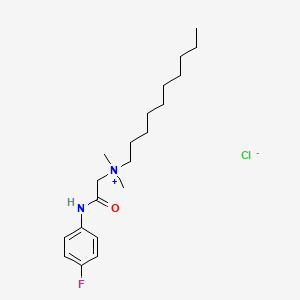
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is a synthetic organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a decyl chain, a fluorophenyl group, and a dimethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of decylamine with 4-fluoroaniline to form an intermediate, which is then reacted with a suitable carbonyl compound to introduce the oxoethyl group. The final step involves quaternization with dimethylamine and subsequent treatment with hydrochloric acid to obtain the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and cleaning agents.
Uniqueness
Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated moiety enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
52771-02-5 |
|---|---|
Molecular Formula |
C20H34ClFN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
decyl-[2-(4-fluoroanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H33FN2O.ClH/c1-4-5-6-7-8-9-10-11-16-23(2,3)17-20(24)22-19-14-12-18(21)13-15-19;/h12-15H,4-11,16-17H2,1-3H3;1H |
InChI Key |
VNGAZOUAQCBYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC(=O)NC1=CC=C(C=C1)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


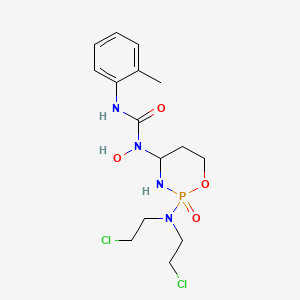
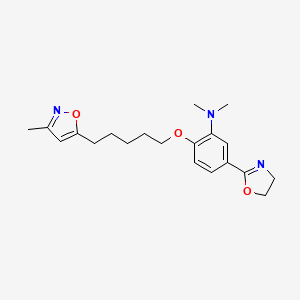
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
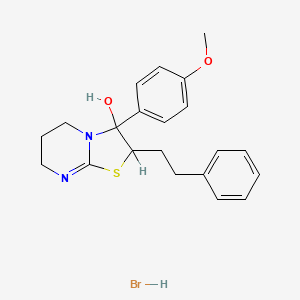
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
